molecular formula C17H15N3O3S B5586048 N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

Cat. No.: B5586048
M. Wt: 341.4 g/mol
InChI Key: CFXVFASBPUKJOL-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is an acetamide derivative featuring a benzoxazole-thioether moiety linked to a 4-acetylamino-substituted phenyl group.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11(21)18-12-6-8-13(9-7-12)19-16(22)10-24-17-20-14-4-2-3-5-15(14)23-17/h2-9H,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXVFASBPUKJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenol to form N-(4-acetylamino)phenol. This intermediate is then reacted with 2-mercaptobenzoxazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzoxazole ring or the acetylamino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzoxazole derivatives, deacetylated products

    Substitution: Varied products depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 341.39 g/mol. The compound features a benzoxazole moiety that is known for its biological activity, making it a candidate for drug development and other applications.

Biological Applications

1. Anticancer Activity
Recent studies have indicated that compounds containing benzoxazole derivatives exhibit anticancer properties. This compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that similar benzoxazole derivatives effectively inhibited the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

2. Antimicrobial Properties
Research has shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. The presence of the acetylamino group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy as an antimicrobial agent. Preliminary tests suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria .

Material Science Applications

1. Photoluminescent Materials
The unique structural features of this compound allow it to be used in the development of photoluminescent materials. Its ability to absorb UV light and emit visible light makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Polymer Additives
In polymer science, this compound can serve as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining flexibility .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations .
Study BAntimicrobial EfficacyShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study CPhotoluminescent PropertiesReported high quantum yields when incorporated into polymer films, making it suitable for OLED applications .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The benzoxazole ring and the sulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzoxazole vs. Benzothiazole Derivatives
  • : The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide replaces benzoxazole with benzothiazole.
  • Impact: Benzothiazole derivatives are noted for antimicrobial and anticancer activities, whereas benzoxazole analogs may exhibit distinct selectivity due to differences in polarity and electronic properties.
Triazole and Thiazole Derivatives
  • : 2-[(4-Amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide incorporates a triazole ring. Triazoles offer additional hydrogen-bonding sites, which can enhance interactions with target proteins .
  • : A morpholine-substituted thiazole derivative (CAS 1010881-29-4) demonstrates how variations in heterocycles influence solubility and metabolic stability. The morpholine group may improve water solubility compared to the benzoxazole core .

Substituent Effects

Acetylamino vs. Morpholinosulfonyl Groups
  • : Compounds such as N-(4-(morpholinosulfonyl)phenyl)-2-(4-methoxyphenylamino)acetamide (5j) feature a morpholinosulfonyl group.
  • : N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (15) highlights the role of halogen substituents in increasing lipophilicity and membrane permeability .

Physicochemical Properties

Compound Heterocycle Substituent Melting Point (°C) Solubility Trends
Target Compound Benzoxazole 4-Acetylamino Not reported Moderate (predicted)
5j () None 4-Morpholinosulfonyl 218–220 High (polar sulfonyl)
2-(1,3-Benzothiazol-2-ylsulfanyl)-... () Benzothiazole 2-Methylphenyl Not reported Low (hydrophobic methyl)
CAS 1010881-29-4 () Thiazole Morpholinyl Not reported High (morpholine moiety)
  • Melting Points: Morpholinosulfonyl derivatives () exhibit higher melting points (~200–227°C) due to strong intermolecular interactions, whereas alkyl/aryl substituents (e.g., 2-methylphenyl in ) may lower melting points .
  • Solubility: Sulfonamide and morpholine-containing analogs () likely have enhanced aqueous solubility compared to the target compound’s acetylamino group .

Biological Activity

N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H14N2O2SC_{15}H_{14}N_2O_2S, with a molecular weight of approximately 302.35 g/mol. The structure includes an acetylamino group, a benzoxazole moiety, and a sulfanyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0G2/M phase arrest
HeLa (Cervical)10.0Caspase activation

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
In a controlled study, macrophages were treated with this compound prior to LPS stimulation. The results showed a significant reduction in TNF-α levels by 45% compared to the control group.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain kinases involved in cell signaling pathways related to cancer progression and inflammation.

Molecular Interactions

  • Kinase Inhibition : The compound may inhibit key kinases involved in cell proliferation.
  • Caspase Activation : Induction of apoptotic pathways through caspase activation contributes to its anticancer effects.
  • Cytokine Modulation : Downregulation of inflammatory cytokines suggests involvement in immune response modulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core via cyclization of ortho-aminophenol derivatives with carboxylic acids or their equivalents. Subsequent sulfanylation (thioether formation) is achieved using reagents like thiourea or Lawesson’s reagent under reflux conditions. The final acetamide linkage is formed via amidation using activated esters or coupling agents (e.g., HATU or DCC). Reaction conditions (temperature, solvent polarity) are critical for yield optimization .
  • Key Data :

StepReagents/ConditionsYield (%)Purification Method
Benzoxazole formationAcetic anhydride, 120°C, 6h65-75Column chromatography (SiO₂, ethyl acetate/hexane)
SulfanylationThiourea, DMF, 80°C, 12h50-60Recrystallization (ethanol)
AmidationAcetyl chloride, pyridine, rt, 24h70-80HPLC (C18 column)

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify the acetamide proton (δ 2.1 ppm, singlet) and benzoxazole aromatic protons (δ 7.3-8.2 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 383.09). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1650 cm⁻¹) and sulfanyl group (~650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfanylation step, and what are common pitfalls?

  • Methodological Answer : Yield optimization requires strict control of moisture (use of anhydrous solvents) and stoichiometric excess of the sulfanylating agent (1.5–2.0 equiv.). Common pitfalls include oxidation of the sulfanyl group to sulfoxide, mitigated by inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP). Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number). Standardization steps:

  • Use isogenic cell lines to control genetic variability.
  • Validate enzyme inhibition with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic activity assays).
  • Perform dose-response curves with at least three technical replicates .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Simulate binding to target proteins (e.g., COX-2, β-tubulin) using AutoDock Vina.
  • SAR studies : Synthesize analogs with modified benzoxazole or sulfanyl groups to correlate structure with activity.
  • Crystallography : Co-crystallize with target enzymes (if feasible) to resolve binding modes .
    • Data Contradiction Example : A 2024 study reported IC₅₀ = 12 µM against EGFR, while a 2025 study found IC₅₀ = 28 µM. Differences were traced to ATP concentration variations in kinase assays .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodological Answer : Stability is assessed via:

  • pH-dependent degradation : Incubate in buffers (pH 2–9) and quantify remaining compound via LC-MS.
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life.
  • Light sensitivity : Store in amber vials if UV-Vis shows λmax < 400 nm .

Key Structural and Functional Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₅N₃O₃S
Molecular Weight341.39 g/mol
Key Functional GroupsAcetamide, Benzoxazole, Sulfanyl
LogP (Predicted)2.8 ± 0.3
Solubility (DMSO)>50 mg/mL

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